molecular formula C5H9ClO B583870 (R)-2-Methylbutyric Acid Chloride-d3 CAS No. 1795785-64-6

(R)-2-Methylbutyric Acid Chloride-d3

Cat. No.: B583870
CAS No.: 1795785-64-6
M. Wt: 123.594
InChI Key: XRPVXVRWIDOORM-CEXORFCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methylbutyric Acid Chloride-d3 is a deuterated derivative of ®-2-Methylbutyric Acid Chloride. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium makes this compound particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy, where it serves as a tracer or a reference standard.

Properties

IUPAC Name

(2R)-2,3,3-trideuterio-2-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1/i3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVXVRWIDOORM-LTDLRDEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C)(C(=O)Cl)C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydroformylation and Oxidation

A widely adopted method involves the hydroformylation of but-1-ene or but-2-ene using rhodium or cobalt catalysts modified with chiral ligands to induce enantioselectivity. For example, but-2-ene undergoes hydroformylation with syngas (CO/H₂) in the presence of a chiral phosphine ligand, yielding (R)-2-methylbutanal with >90% enantiomeric excess (ee). Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using oxygen or peroxides in alkaline aqueous media.

Deuteration is introduced during the oxidation step by substituting H₂O with D₂O, enabling H/D exchange at the α-position. Phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) enhance deuteration efficiency, as demonstrated in analogous deuteration processes for methylene chloride. This method achieves >99% deuterium incorporation at the methyl branch, confirmed by mass spectrometry.

Resolution of Racemic Mixtures

Alternative approaches start with racemic 2-methylbutyric acid, followed by kinetic resolution using chiral amines or enzymes. For instance, lipase-mediated esterification in deuterated solvents selectively converts the (S)-enantiomer to an ester, leaving (R)-2-methylbutyric acid-d3 in the reaction mixture. While cost-effective, this method requires rigorous recycling of the resolving agent to maintain economic viability.

Conversion to Acid Chloride

The carboxylic acid is converted to its acyl chloride derivative using reagents that minimize racemization and preserve deuterium labels:

Thionyl Chloride (SOCl₂) Method

Reaction of (R)-2-methylbutyric acid-d3 with excess SOCl₂ under anhydrous conditions at 60–80°C for 4–6 hours yields the acid chloride. The process is monitored by FT-IR for the disappearance of the -OH stretch (2500–3000 cm⁻¹) and the emergence of C=O and C-Cl bands at 1800 cm⁻¹ and 550 cm⁻¹, respectively. Typical yields exceed 85%, with ee retention confirmed via chiral HPLC.

Table 1: Optimization of SOCl₂ Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°C<70°C: Slow reaction; >80°C: Decomposition
Molar Ratio (SOCl₂:Acid)2.5:1Lower ratios: Incomplete conversion
Reaction Time4–6 hoursShorter durations: Residual acid

Oxalyl Chloride [(COCl)₂] Method

For acid-sensitive substrates, oxalyl chloride with catalytic DMF in dichloromethane at 0–25°C provides milder conditions. This method avoids high temperatures, reducing the risk of racemization. Deuterated solvents (e.g., CD₂Cl₂) may be used to prevent isotopic dilution, though their cost necessitates recovery systems.

Purification and Analytical Validation

Distillation and Chromatography

Crude this compound is purified via fractional distillation under reduced pressure (bp 38–40°C at 15 mmHg). Residual thionyl chloride is removed by washing with deuterated hexane. For high-purity applications (>99%), silica gel chromatography with deuterated chloroform eluent eliminates trace impurities.

Quality Control Metrics

  • Enantiomeric Purity : Chiral GC-MS using a β-cyclodextrin column confirms >98% ee.

  • Deuterium Content : ¹H NMR analysis shows absence of protio-methyl signals (δ 0.9–1.1 ppm).

  • Acid Chloride Content : Titration with deuterated ethanolamine quantifies active chloride.

Industrial-Scale Challenges and Solutions

Cost of Deuterated Reagents

The use of D₂O and CD₂Cl₂ contributes significantly to production costs. Patent US4967021A highlights phase-transfer catalysis as a strategy to reduce D₂O consumption by 40% while maintaining deuteration efficiency.

Stereochemical Integrity

Racemization during acid chloride formation is mitigated by avoiding protic solvents and minimizing heat exposure. Industrial processes employ continuous flow reactors to control reaction exothermicity, preserving ee >97%.

Emerging Methodologies

Biocatalytic Approaches

Recent advances utilize engineered acyltransferase enzymes to catalyze the direct conversion of (R)-2-methylbutyric acid-d3 to its chloride form in D₂O. Preliminary data show 70% yield with no racemization, though scalability remains unproven.

Photochlorination

UV-initiated chlorination using Cl₂ gas and radical inhibitors offers a solvent-free alternative. Deuterium loss is <2% under optimized conditions, making this a promising green chemistry route .

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylbutyric Acid Chloride-d3 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.

    Hydrolysis: In the presence of water, the acid chloride is hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: ®-2-Methylbutyric Acid-d3 and hydrochloric acid.

    Reduction: ®-2-Methylbutanol-d3.

Scientific Research Applications

®-2-Methylbutyric Acid Chloride-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.

    Biology: Serves as a tracer in metabolic studies to track the incorporation and transformation of deuterated molecules in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Employed in the production of specialty chemicals and materials where isotopic labeling is required.

Mechanism of Action

The mechanism of action of ®-2-Methylbutyric Acid Chloride-d3 is primarily based on its reactivity as an acid chloride. The compound reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The presence of deuterium atoms does not significantly alter the chemical reactivity but provides a means to trace the compound through different stages of a reaction or metabolic pathway.

Comparison with Similar Compounds

  • ®-2-Methylbutyric Acid Chloride
  • (S)-2-Methylbutyric Acid Chloride
  • ®-2-Methylbutyric Acid-d3
  • (S)-2-Methylbutyric Acid-d3

Comparison: ®-2-Methylbutyric Acid Chloride-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. Compared to its non-deuterated counterpart, it provides enhanced sensitivity and resolution in analytical techniques. Additionally, the deuterated version may exhibit different pharmacokinetic properties, making it valuable in drug development.

Biological Activity

(R)-2-Methylbutyric Acid Chloride-d3 is a deuterated derivative of 2-methylbutyric acid, a branched-chain fatty acid that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its implications in cardiovascular health, metabolic processes, and its role as a biochemical tool in research.

Overview of this compound

This compound is primarily utilized in biochemical research due to its isotopic labeling, which aids in tracking metabolic pathways and interactions within biological systems. The compound is significant in studies involving short-chain fatty acids (SCFAs), particularly in understanding their roles in human health.

Cardiovascular Health

Recent studies have highlighted the potential cardiovascular benefits of SCFAs, including 2-methylbutyric acid. In a study involving patients undergoing hemodialysis, circulating levels of 2-methylbutyric acid were negatively associated with bone morphogenetic protein 6 (BMP-6), a marker linked to vascular health. The mean concentration of 2-methylbutyric acid was found to be 0.22 ± 0.02 µM, indicating a significant relationship with various cardiovascular proteins .

Table 1: Associations Between 2-Methylbutyric Acid and Cardiovascular Proteins

Protein NameAssociation TypeCoefficient (β)p-value
Bone Morphogenetic Protein 6 (BMP-6)Negative-1.00<0.001
Kidney Injury Molecule 1NegativeNot specifiedNot specified
Serine/Threonine-Protein Kinase 4PositiveNot specifiedNot specified
Caspase-3PositiveNot specifiedNot specified

This data suggests that this compound may play a role in modulating cardiovascular health, particularly in populations with compromised kidney function.

Metabolic Processes

The metabolism of branched-chain SCFAs like 2-methylbutyric acid is crucial for understanding their biological effects. These compounds are produced mainly through the fermentation of branched-chain amino acids in the gut microbiota. The absorption and systemic effects of these SCFAs are less understood compared to straight-chain SCFAs, but they are believed to influence metabolic pathways significantly .

Case Studies and Research Findings

  • Study on Hemodialysis Patients : A study analyzed the association between circulating levels of 2-methylbutyric acid and cardiovascular proteins in patients undergoing hemodialysis. The findings indicated a consistent negative correlation with BMP-6, suggesting that higher levels of this SCFA could be protective against vascular damage .
  • Impact on Inflammation : Another area of interest is the role of SCFAs in reducing inflammation and oxidative stress. Short-chain fatty acids have been shown to modulate immune responses and may offer therapeutic benefits in inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.